molecular formula C15H16ClNO2S B10967557 3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide

3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide

Cat. No.: B10967557
M. Wt: 309.8 g/mol
InChI Key: LWYANQGYUMSIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloro group, dimethylphenyl group, and a methylbenzenesulfonamide moiety, making it a versatile compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorobenzenesulfonyl chloride+2,6-dimethylanilineThis compound\text{3-chlorobenzenesulfonyl chloride} + \text{2,6-dimethylaniline} \rightarrow \text{this compound} 3-chlorobenzenesulfonyl chloride+2,6-dimethylaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, dimethylphenyl group, and methylbenzenesulfonamide moiety sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

3-chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-10-6-4-7-11(2)15(10)17-20(18,19)14-9-5-8-13(16)12(14)3/h4-9,17H,1-3H3

InChI Key

LWYANQGYUMSIAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.